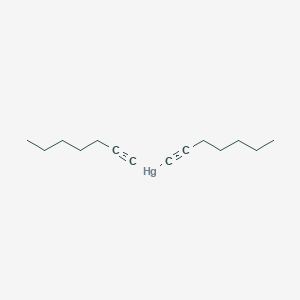
Di(hept-1-yn-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(hept-1-yn-1-yl)mercury can be synthesized through the reaction of hept-1-yne with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve mercury(II) acetate in an appropriate solvent, such as ethanol.
- Add hept-1-yne to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Di(hept-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding hept-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and hept-1-yne.
Substitution: The compound can participate in substitution reactions where the hept-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and hept-1-yne derivatives.
Reduction: Elemental mercury and hept-1-yne.
Substitution: Compounds with new functional groups replacing the hept-1-yn-1-yl groups.
Aplicaciones Científicas De Investigación
Di(hept-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of di(hept-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Hex-1-yn-1-yl)diphenylphosphine
- (Hept-1-yn-1-yl)diphenylphosphine
- N,N-Dimethylundec-2-ynyl-1-amine
Uniqueness
Di(hept-1-yn-1-yl)mercury is unique due to its specific structure and the presence of mercury, which imparts distinct chemical and toxicological properties
Propiedades
Número CAS |
89236-97-5 |
|---|---|
Fórmula molecular |
C14H22Hg |
Peso molecular |
390.92 g/mol |
Nombre IUPAC |
bis(hept-1-ynyl)mercury |
InChI |
InChI=1S/2C7H11.Hg/c2*1-3-5-7-6-4-2;/h2*3,5-7H2,1H3; |
Clave InChI |
MDQDEQGMZKXQMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#C[Hg]C#CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)

![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
